Propylphosphonic dichloride

Description

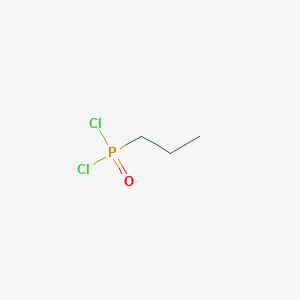

Structure

3D Structure

Properties

IUPAC Name |

1-dichlorophosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2OP/c1-2-3-7(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMQAFZROJAZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197028 | |

| Record name | Propylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4708-04-7 | |

| Record name | P-Propylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4708-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies in Research Contexts

Established Synthetic Pathways for Propylphosphonic Dichloride

The primary methods for synthesizing this compound involve the chlorination of propylphosphonic acid derivatives or starting from phosphite (B83602) and phosphonate (B1237965) precursors.

Chlorination Reactions of Propylphosphonic Acid Derivatives

A common and direct route to this compound is the chlorination of propylphosphonic acid. ontosight.ai This transformation is typically achieved using various chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are frequently employed for this purpose. ontosight.ai The reaction involves the conversion of the phosphonic acid's hydroxyl groups into chloro groups.

Another approach involves the use of phosphorus oxychloride (POCl₃) in conjunction with PCl₅. The efficiency of this reaction can be influenced by the stoichiometric ratios of the reagents and the reaction time. For instance, a molar ratio of 2.5 equivalents of PCl₅ to 1.3 equivalents of POCl₃ has been noted for optimizing yields.

| Starting Material | Chlorinating Agent(s) | Key Aspects |

| Propylphosphonic acid | Thionyl chloride (SOCl₂) | A common and direct method. ontosight.ai |

| Propylphosphonic acid | Phosphorus pentachloride (PCl₅) | Frequently used for this transformation. ontosight.ai |

| Propylphosphonic acid | PCl₅ and POCl₃ | Stoichiometric control is important for yield optimization. |

Routes from Phosphite and Phosphonate Precursors

Alternative synthetic strategies commence with phosphite or phosphonate esters. One documented method starts with 1-propyldiethyl phosphate (B84403), which undergoes a chlorination reaction to yield a 1-propylphosphorus dichloride intermediate. google.com This reaction can be carried out using chlorinating agents such as thionyl chloride, phosphorus pentachloride, oxalyl chloride, or phosphorus oxychloride, often in a dichloromethane (B109758) solvent system. google.com

The Michaelis-Arbuzov reaction provides another pathway, for example, by reacting 1-bromopropane (B46711) with triethyl phosphite. researchgate.net However, this can sometimes lead to a mixture of products. researchgate.net A related approach, the Michaelis-Becker reaction, involves the reaction of 1-bromopropane with dimethyl phosphonate in the presence of a base like sodium hydride. researchgate.net Challenges in this method can include the solubility of the phosphonate salt and the potential for side reactions. researchgate.net The resulting dialkyl propylphosphonate, such as diethyl propylphosphonate, can then be hydrolyzed to propylphosphonic acid, which can subsequently be chlorinated as described previously. researchgate.net

Advanced Approaches and Optimization in Synthesis Research

Research efforts have also focused on refining the synthesis of this compound to improve efficiency and minimize side reactions, particularly for research-scale applications.

Mitigation Strategies for Side Reactions during Synthesis

A significant challenge in the synthesis of this compound and its precursors is the formation of side products. For instance, in the Michaelis-Arbuzov reaction of 1-bromopropane and triethyl phosphite, a mixture of products can occur. researchgate.net Attempts to improve the impurity profile by using a large excess of bromopropane have been reported to have a negligible effect. researchgate.net Similarly, the Michaelis-Becker reaction can be hampered by the low solubility of the sodium salt of the dialkyl phosphonate in certain solvents, potentially leading to incomplete reaction or the formation of byproducts like methyl propyl propylphosphonate. researchgate.net

To circumvent these issues, careful selection of solvents and reaction conditions is crucial. For example, switching the solvent from diethyl ether to anhydrous tetrahydrofuran (B95107) in the Michaelis-Becker reaction has been shown to improve the outcome, although the formation of minor byproducts may still occur. researchgate.net

Process Optimization for Research Scale Applications

For research-scale synthesis, process optimization is key to obtaining pure product in good yield. Monitoring the reaction progress is a vital aspect of this. Techniques such as Fourier-transform infrared spectroscopy (FTIR) or gas chromatography-mass spectrometry (GC-MS) can be used to track the disappearance of starting materials and quantify the formation of this compound.

Optimization of reaction parameters such as temperature, molar ratios of reactants, and reaction time is also critical. For the chlorination of 1-propyl diethyl phosphate, maintaining the temperature between 15–60 °C for a duration of 1–5 hours is a typical condition. The molar ratio of the phosphate to the chlorinating agent is generally in the range of 1:2 to 1:5. Following the reaction, purification techniques such as distillation under reduced pressure are employed to isolate the pure this compound.

| Parameter | Typical Range/Method | Purpose |

| Reaction Monitoring | FTIR, GC-MS | Track reaction progress and quantify yield. |

| Temperature | 15–60 °C | Control reaction rate and minimize side reactions. |

| Reaction Time | 1–5 hours | Ensure complete conversion of starting materials. |

| Molar Ratio (Precursor:Chlorinating Agent) | 1:2 to 1:5 | Drive the reaction to completion. |

| Purification | Distillation under reduced pressure | Isolate the pure product. |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions and Derivatives Formation

The core reactivity of propylphosphonic dichloride is characterized by nucleophilic substitution at the phosphorus center. In these reactions, a nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of one or both chloride ions, which are excellent leaving groups. This process can be described as a nucleophilic addition-elimination mechanism. The mechanism typically proceeds through a pentacoordinate intermediate or transition state.

The reaction of this compound with alcohols or phenols results in the formation of propylphosphonate esters. This reaction is a fundamental method for creating P-O bonds in organophosphorus chemistry. The reaction proceeds via a nucleophilic attack by the oxygen atom of the alcohol on the electrophilic phosphorus atom.

The general reaction is as follows: C₃H₇P(O)Cl₂ + 2 R-OH → C₃H₇P(O)(OR)₂ + 2 HCl

The mechanism is analogous to the acylation of alcohols using acyl chlorides. The initial step involves the addition of the alcohol to the phosphoryl group, forming a trigonal bipyramidal intermediate. This is followed by the elimination of a chloride ion to reform the P=O double bond. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct, which drives the reaction to completion.

Depending on the stoichiometry of the alcohol used, either the mono- or di-substituted product can be obtained.

Table 1: Synthesis of Propylphosphonates from this compound

| Nucleophile | Base | Product | Conditions |

|---|---|---|---|

| Ethanol (2 eq.) | Pyridine | Diethyl propylphosphonate | Inert atmosphere, controlled temperature |

| Phenol (1 eq.) | Triethylamine | Phenyl propylphosphonochloridate | Low temperature |

When this compound reacts with primary or secondary amines, it forms phosphonamidic chlorides or phosphonic diamides, which are classes of phosphoramidates. This reaction is a key method for forming P-N bonds.

The reaction with a primary amine can be represented as: C₃H₇P(O)Cl₂ + 2 R-NH₂ → C₃H₇P(O)(NHR)Cl + R-NH₃⁺Cl⁻ C₃H₇P(O)(NHR)Cl + R-NH₂ → C₃H₇P(O)(NHR)₂ + R-NH₃⁺Cl⁻

The mechanism involves the nucleophilic attack of the amine's nitrogen lone pair on the phosphorus atom. Similar to the formation of phosphonates, this reaction proceeds through an addition-elimination pathway. An excess of the amine is often used to act as a base to neutralize the liberated HCl. The reaction is typically vigorous and may require cooling.

The products of these reactions are valuable intermediates in the synthesis of more complex molecules, including those with biological activity.

Investigation of Hydrolytic Pathways and Byproduct Research

The hydrolysis of this compound is a significant reaction that can be controlled to yield specific products. The complete hydrolysis of both P-Cl bonds results in the formation of propylphosphonic acid.

C₃H₇P(O)Cl₂ + 2 H₂O → C₃H₇P(O)(OH)₂ + 2 HCl

This reaction proceeds stepwise, with the initial hydrolysis forming the phosphonochloridic acid intermediate, C₃H₇P(O)(OH)Cl, which is then hydrolyzed further.

Research into the hydrolytic pathways is crucial because controlled or partial hydrolysis is a key step in the synthesis of propylphosphonic anhydride (B1165640) (T3P®). The careful addition of a substoichiometric amount of water to this compound, followed by heating, leads to the formation of an oligomeric phosphonic acid anhydride intermediate and the liberation of hydrogen chloride gas. thieme-connect.deresearchgate.net This intermediate is then distilled under reduced pressure to yield the cyclic trimer, T3P®. researchgate.net

Byproducts of reactions involving T3P® are directly related to the hydrolysis of this compound. After a T3P®-mediated reaction, such as an amidation, the reaction mixture is typically quenched with water. This process hydrolyzes the remaining T3P® and related phosphonic species into propylphosphonic acid and dimeric propanephosphonic anhydride. semanticscholar.org These byproducts are highly water-soluble, which simplifies the purification of the desired organic product as they can be easily removed through an aqueous wash. semanticscholar.orgresearchgate.net

Explorations of Oxidation and Reduction Reactions under Controlled Conditions

This compound features a phosphorus atom in the +5 oxidation state, which is the highest common oxidation state for phosphorus. Consequently, it is generally resistant to further oxidation under typical controlled conditions. The P=O bond is exceptionally stable, and reactions that would oxidize the phosphorus center are not common.

Conversely, the reduction of pentavalent phosphorus compounds is a known process, though specific studies detailing the reduction of this compound under controlled conditions are not widely reported. Generally, the reduction of organophosphorus(V) compounds can lead to organophosphorus(III) species. For instance, the oxidation of trivalent alkyldihalophosphines (R-PCl₂) with oxidizing agents like sulfuryl chloride is a method used to synthesize alkylphosphonic dichlorides (R-P(O)Cl₂), indicating that the reverse reaction (reduction) is chemically feasible. nih.gov

One study has shown that an arylphosphonic dichloride can undergo a dechlorination reaction with magnesium, which is a form of reduction, to yield a diphosphene (B14672896) oxide, a compound containing a P=P bond. rsc.org This suggests that under strong reducing conditions, this compound could potentially be reduced. However, the high stability of the P(V) center in alkylphosphonic dichlorides makes them generally poor candidates for reduction reactions unless powerful reducing agents are employed. The primary reactivity of the compound remains centered on the electrophilicity of the phosphorus atom rather than its redox properties.

Mechanistic Insights into Derivative Formation (e.g., Propylphosphonic Anhydride)

Propylphosphonic anhydride, commonly known as T3P®, is a cyclic trimer and a highly important derivative of this compound. It is a powerful dehydrating and coupling agent used extensively in organic synthesis, particularly for amide bond formation.

The synthesis of T3P® from this compound provides significant mechanistic insight into the compound's reactivity. One established industrial synthesis involves the carefully controlled partial hydrolysis of this compound. researchgate.net

Mechanism of T3P® Formation via Hydrolysis:

Initial Hydrolysis: this compound is treated with a controlled amount of water. This leads to the formation of propylphosphonic acid and oligomeric phosphonic acid anhydrides, with the liberation of HCl gas. thieme-connect.deresearchgate.net The reaction is carefully managed by controlling temperature and pressure.

Condensation/Oligomerization: As the mixture is heated, the initially formed phosphonic acid units undergo intermolecular dehydration (condensation) to form linear and cyclic oligomeric anhydrides.

Cyclization and Distillation: The resulting oligomeric mixture is then distilled under high vacuum and elevated temperatures (e.g., 200°C). This "cracking" process favors the formation of the thermodynamically stable six-membered cyclic trimer, T3P®, which is collected as the distillate. researchgate.net

An alternative patented method describes the synthesis of 1-propylphosphoric cyclic anhydride starting from 1-propyl diethyl phosphate (B84403). rsc.org In this process, the diethyl ester is first chlorinated to produce the this compound intermediate. This intermediate is then heated with another equivalent of 1-propyl diethyl phosphate, causing a cyclization reaction to form the anhydride product. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₇Cl₂OP |

| Propylphosphonate | C₃H₈O₃P(OR)₂ |

| Diethyl propylphosphonate | C₇H₁₇O₃P |

| Phenyl propylphosphonochloridate | C₉H₁₂ClO₂P |

| Dimethyl propylphosphonate | C₅H₁₃O₃P |

| Phosphoramidate | C₃H₈O₂P(NR₂)₂ |

| Propylphosphonic acid | C₃H₉O₃P |

| Propylphosphonic anhydride (T3P®) | C₉H₂₁O₆P₃ |

| Dimeric propanephosphonic anhydride | C₆H₁₄O₅P₂ |

| Pyridine | C₅H₅N |

| Triethylamine | C₆H₁₅N |

| Hydrogen chloride | HCl |

| Water | H₂O |

| Ethanol | C₂H₅OH |

| Phenol | C₆H₅OH |

| Methanol | CH₃OH |

| Alkyldihalophosphine | R-PCl₂ |

| Sulfuryl chloride | SO₂Cl₂ |

| Magnesium | Mg |

| Diphosphene oxide | (RP)₂O |

Advanced Research Applications of Propylphosphonic Dichloride and Its Derivatives

Role in Organic Synthesis Research

Propylphosphonic dichloride is a key reagent in the synthesis of a multitude of organophosphorus compounds. Its derivatives, particularly propylphosphonic anhydride (B1165640) (T3P®), have emerged as powerful tools in various synthetic methodologies, including peptide coupling and the formation of complex molecular architectures.

Reagent in Diverse Organophosphorus Compound Synthesis

The electrophilic nature of the phosphorus atom in this compound makes it highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a variety of organophosphorus compounds. Reactions with alcohols and phenols lead to the formation of the corresponding phosphonate (B1237965) esters, while reactions with primary and secondary amines yield phosphonamidates. These reactions are fundamental for creating P-O and P-N bonds, which are integral to many biologically active molecules and functional materials. researchgate.net

The synthesis of phosphonate esters from this compound typically proceeds by reacting the dichloride with an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction can be controlled to produce either the mono- or di-substituted ester. Similarly, phosphonamidates are synthesized by reacting this compound with an amine. These synthetic routes provide access to a broad spectrum of organophosphorus compounds with tailored properties.

| Nucleophile | Product Class | General Reaction |

| Alcohol (R-OH) | Phosphonate Ester | C₃H₇P(O)Cl₂ + 2 R-OH → C₃H₇P(O)(OR)₂ + 2 HCl |

| Amine (R₂NH) | Phosphonamidate | C₃H₇P(O)Cl₂ + 2 R₂NH → C₃H₇P(O)(NR₂)₂ + 2 R₂NH₂Cl |

Table 1: Synthesis of Organophosphorus Compounds from this compound

Application as a Coupling Agent in Peptide Synthesis Methodologies

This compound is the direct precursor to 1-propylphosphonic acid cyclic anhydride, commercially known as T3P®. rxweb-prd.com This cyclic anhydride has gained significant traction as a mild and efficient coupling reagent in peptide synthesis. rxweb-prd.commasterorganicchemistry.comimperial.ac.uknih.gov T3P® facilitates the formation of amide bonds between amino acids with high yields and minimal racemization, a critical factor in the synthesis of biologically active peptides. researchgate.netrxweb-prd.com

The mechanism of T3P®-mediated peptide coupling involves the activation of a carboxylic acid group of one amino acid to form a reactive mixed anhydride intermediate. This intermediate is then readily attacked by the amino group of a second amino acid, forming the peptide bond. The byproducts of this reaction are water-soluble phosphonic acids, which can be easily removed during the workup, simplifying the purification process. rxweb-prd.com The utility of T3P® extends to both solution-phase and solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net

Key Advantages of T3P® (derived from this compound) in Peptide Synthesis:

High Coupling Efficiency: Promotes rapid and clean formation of peptide bonds.

Low Racemization: Preserves the stereochemical integrity of the amino acids.

Simple Workup: Water-soluble byproducts are easily removed.

Safety Profile: Considered a "green" coupling reagent with low toxicity and allergenic potential. researchgate.net

Synthesis of Key Pharmaceutical and Agrochemical Intermediates in Research

The reactivity of this compound and its derivatives is leveraged in the synthesis of various intermediates for the pharmaceutical and agrochemical industries. The phosphonate and phosphonamidate moieties are present in a number of bioactive molecules. For instance, the development of novel phosphinic dipeptides, which can act as potent inhibitors of metalloproteases, often involves the use of organophosphorus building blocks. libretexts.org

Furthermore, the T3P® reagent, derived from this compound, is employed in the synthesis of complex drug molecules. Its ability to promote a wide range of condensation reactions beyond peptide coupling makes it a valuable tool for constructing intricate molecular architectures found in many active pharmaceutical ingredients (APIs). umsl.educore.ac.uk Research in this area continues to explore the application of these reagents in the development of new therapeutic agents and crop protection chemicals.

Formation of Heterocyclic Systems and Novel Carbon-Carbon Bonds

This compound and its anhydride derivative, T3P®, have been utilized in the synthesis of various heterocyclic compounds. T3P® acts as a powerful dehydrating agent, facilitating intramolecular cyclization reactions to form rings. researchgate.net For example, it has been used in the one-pot synthesis of 2-arylquinolines. nih.gov The synthesis of bioactive heterocycles is a major focus in medicinal chemistry, as these scaffolds are present in a vast number of drugs. nih.govfrontiersin.orgnih.gov

While the direct role of this compound in catalyzing carbon-carbon bond formation is not extensively documented, organophosphorus compounds, in general, are known to participate in or catalyze such reactions. For instance, phosphines are widely used as ligands in transition-metal-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation. acs.org Research into the catalytic potential of derivatives of this compound in this area is an emerging field of interest. Some studies have explored the use of phosphorus compounds as precursors for radical C-C bond-forming reactions. mpg.deresearchgate.net

Contributions to Polymer Science Research

In the realm of polymer science, this compound serves as a valuable monomer for the synthesis of polyphosphonates, a class of polymers with unique properties and potential applications.

Monomer in Polyphosphonate Synthesis and Polymerization Mechanisms

Polyphosphonates are polymers containing a phosphonate ester group in their backbone. These materials are known for their flame retardant properties, biocompatibility, and biodegradability. This compound can be used as a monomer in polycondensation reactions with diols to produce poly(propylphosphonate)s.

The polymerization mechanism involves the stepwise reaction of the phosphonic dichloride with the hydroxyl groups of the diol, eliminating hydrogen chloride and forming phosphonate ester linkages. The properties of the resulting polymer, such as its molecular weight, thermal stability, and solubility, can be tailored by the choice of the diol comonomer.

Illustrative Polycondensation Reaction:

n C₃H₇P(O)Cl₂ + n HO-R-OH → [-O-R-O-P(O)(C₃H₇)-]n + 2n HCl

This reaction allows for the incorporation of the propylphosphonate moiety into the polymer backbone, imparting specific characteristics to the final material. Research in this area focuses on synthesizing novel polyphosphonates with tailored properties for applications in flame-retardant materials, biomaterials, and drug delivery systems. frontiersin.orgmpg.deacs.orgresearchgate.net

| Property | Description | Potential Application |

| Flame Retardancy | The phosphorus content contributes to char formation, inhibiting combustion. | Fire-resistant textiles, electronics, and construction materials. |

| Biocompatibility | Polyphosphoesters are known to be well-tolerated in biological systems. | Scaffolds for tissue engineering, drug delivery vehicles. |

| Biodegradability | The phosphoester bonds can be hydrolyzed, leading to degradation. | Temporary medical implants, controlled-release drug formulations. |

Table 2: Properties and Potential Applications of Polyphosphonates Derived from this compound

Cyclopolymerization Research with Propylphosphonic Derivatives

While direct cyclopolymerization of this compound is not extensively documented, research into the polymerization of related phosphonic acid derivatives highlights the potential of this class of compounds in creating novel polymers. For instance, the cyclopolymerization of divinyl monomers is a known method for synthesizing polymers with cyclic repeating units rsc.org. This approach has been used to create multicyclic polystyrene by polymerizing macromonomers with reactive end groups rsc.org.

Phosphorus-containing polymers, in general, are of interest for their unique properties, including flame retardancy and metal-chelating abilities scholars.directmdpi.com. The synthesis of polymers with phosphonic acid functionalities can be achieved through various methods, including the polymerization of functionalized monomers or the chemical modification of existing polymer backbones mdpi.comresearchgate.net. For example, poly(vinylbenzyl chloride) can be chemically modified to introduce diphosphonic acid groups mdpi.com. The Arbuzov reaction is another key method for grafting phosphonate esters onto polymer microbeads, which can then be hydrolyzed to phosphonic acids uoc.gr. These functionalized polymers are explored for applications in separation science and as adsorbents for metal ions researchgate.netuoc.gr.

Development of Functional Materials and Surface Modifiers

Derivatives of this compound, particularly phosphonic acids, are instrumental in the development of functional materials and surface modifiers. Phosphonic acids exhibit a strong affinity for various metal oxide surfaces, enabling the formation of stable, self-assembled monolayers.

Research has demonstrated that perfluorinated phosphonic acids can be used to modify zinc oxide (ZnO) nanoparticles, creating a more stable surface due to the high electronegativity of the perfluoro groups mdpi.com. These modifications form strong, ordered thin films on the nanoparticle surfaces, which can tune the surface properties of the nanoparticles mdpi.com. The stability of these modified nanoparticles is enhanced, as indicated by zeta potential measurements mdpi.com.

The ability of phosphonic acids to functionalize surfaces is also leveraged in creating materials with specific functionalities. For example, polymers containing α-aminophosphonate structures, synthesized via the Kabachnik–Fields reaction, exhibit important bioactivity and metal-chelating properties mdpi.com. These functional polymers have applications as heavy metal adsorbents, multifunctional hydrogels, and flame retardants mdpi.com.

Catalytic Applications in Chemical Transformations

Propylphosphonic Anhydride (T3P) as a Green Catalyst in Organic Reactions

Propylphosphonic anhydride (T3P®), a derivative of this compound, has emerged as a highly efficient and environmentally benign reagent in organic synthesis . Its "green" credentials stem from its low toxicity, the formation of water-soluble byproducts that are easily removed, and its ability to promote reactions under mild conditions, often with high yields and selectivity ribbitt.comresearchgate.netrxweb-prd.com.

T3P® is widely used as a coupling agent in amide and peptide bond formation, offering an alternative to traditional reagents that may be hazardous or lead to significant side products ribbitt.comsemanticscholar.orgresearchgate.netnbinno.com. It is particularly valuable in reactions involving substrates prone to racemization, as it generally preserves the stereochemical integrity of the molecules ribbitt.comrxweb-prd.comresearchgate.net.

Beyond amide synthesis, T3P® catalyzes a broad spectrum of organic transformations. These include the synthesis of esters, hydroxamic acids, and various heterocyclic compounds semanticscholar.orgresearchgate.netnbinno.comfishersci.ca. It also facilitates rearrangements like the Beckmann and Lossen rearrangements, and promotes dehydration reactions, such as the conversion of alcohols to olefins and aldehydes to nitriles rxweb-prd.comsemanticscholar.orgresearchgate.netorganic-chemistry.org. The versatility and favorable environmental profile of T3P® make it a valuable tool in sustainable chemistry.

| Reaction Type | Substrates | Product | Key Advantages of T3P® |

| Amide Synthesis | Carboxylic Acids, Amines | Amides | High yields, low racemization, easy workup ribbitt.comrxweb-prd.comresearchgate.net |

| Esterification | Carboxylic Acids, Alcohols | Esters | Mild conditions, good yields ribbitt.comsemanticscholar.org |

| Nitrile Synthesis | Aldehydes, Aldoximes | Nitriles | One-pot procedure, excellent yields organic-chemistry.org |

| Beckmann Rearrangement | Ketoximes | Amides | Efficient conversion semanticscholar.org |

| Heterocycle Synthesis | Various Precursors | Benzothiazoles, Oxadiazoles, etc. | Microwave-assisted, one-pot synthesis mdpi.com |

Investigations into Catalytic Mechanisms and Chemoselectivity

The catalytic activity of T3P® is rooted in its ability to activate carboxylic acids and other functional groups. In a typical amide coupling reaction, T3P® reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate is highly reactive towards nucleophilic attack by an amine, leading to the formation of the amide bond and the release of propylphosphonic acid byproducts researchgate.net. The cyclic trimeric structure of T3P® is believed to contribute to its high reactivity core.ac.uk.

A key aspect of T3P®'s utility is its chemoselectivity. For instance, it can selectively catalyze the acetalization and thioacetalization of aldehydes in the presence of ketones researchgate.netresearchgate.netresearcher.life. This selectivity is attributed to the differential reactivity of aldehydes and ketones towards the T3P®-activated species.

In the synthesis of α-aminonitriles via the Strecker reaction, T3P® is thought to facilitate the rapid formation and activation of an imine intermediate, which then undergoes nucleophilic attack by a cyanide source rhhz.net. The use of a catalytic amount of T3P® is often sufficient to drive these reactions to completion, highlighting its efficiency rhhz.net. The mechanism for T3P®-mediated reactions often involves the formation of a mixed anhydride, which acts as the key activated intermediate researchgate.net.

Biochemical and Medicinal Chemistry Research Applications through Synthesis

Synthetic Approaches to Biologically Relevant Phosphonate Analogs

This compound and its derivatives are valuable reagents in the synthesis of phosphonate analogs of biologically important molecules . Phosphonates are often designed as mimics of natural phosphates or carboxylates and can act as potent inhibitors of enzymes involved in various biological processes researchgate.nethawaii.eduresearchgate.net.

The synthesis of phosphonate analogs often involves the formation of a carbon-phosphorus bond, which can be achieved through reactions like the Michaelis-Arbuzov reaction researchgate.net. This compound can serve as a source of the phosphonate moiety, reacting with nucleophiles to introduce the propylphosphonate group.

For example, in the synthesis of phosphonopeptides, which are peptide analogs containing a phosphonamidate bond, phosphonochloridates derived from phosphonic acids are key intermediates nih.gov. These phosphonochloridates react with amino acid esters to form the desired phosphonopeptide linkage nih.gov. While not directly using this compound, this illustrates a general strategy where related phosphonic dichlorides are employed.

Role in Enzyme Inhibition Studies through Derivative Synthesis

This compound serves as a key reagent in the synthesis of various organophosphorus compounds, some of which have been investigated for their potential as enzyme inhibitors. Its utility lies in its ability to introduce the propylphosphonic group into a larger molecule, often through the formation of more stable and reactive intermediates. This section explores the role of this compound in the synthesis of derivatives designed for enzyme inhibition studies, with a focus on specific examples and the inhibitory activities observed.

One notable application of this compound is in the preparation of phosphonamide derivatives that act as potent inhibitors of Neutral Endopeptidase (NEP). tandfonline.com NEP is a zinc-dependent metalloprotease that plays a significant role in the inactivation of several peptide hormones. Inhibition of NEP has been explored as a therapeutic strategy for various cardiovascular diseases.

The synthesis of these phosphonamide inhibitors involves a multi-step process where this compound is a crucial starting material. In a representative synthetic route, this compound is first reacted with a protected amino acid or a dipeptide in the presence of a base to form a phosphonamidic chloride intermediate. This intermediate is then further reacted with another amino acid or a peptide to yield the final phosphonamide derivative. tandfonline.com

Detailed Research Findings

Research in this area has led to the development of several phosphonamide derivatives with significant inhibitory activity against NEP. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The structure of the dipeptide backbone in these inhibitors plays a crucial role in their binding affinity to the active site of the enzyme.

For instance, a series of phosphonamide dipeptide derivatives were synthesized and evaluated for their NEP inhibitory activity. tandfonline.com The study demonstrated that the replacement of a specific structural motif, the rhamnose ring in the natural NEP inhibitor phosphoramidon, with an n-propyl group derived from this compound, resulted in a compound with a substantial inhibitory potency (IC50 = 30 nM). tandfonline.com This finding underscores the importance of the propylphosphonic group in achieving high-affinity binding to the enzyme's active site.

The table below summarizes the inhibitory activities of selected phosphonamide derivatives synthesized using this compound as a precursor.

| Compound | Dipeptide Moiety | IC50 (nM) for NEP Inhibition |

| 1 | L-Trp-L-Ala | 50 |

| 2 | L-Trp-L-Leu | 30 |

| 3 | L-Phe-L-Ala | 80 |

| 4 | L-Phe-L-Leu | 60 |

Data sourced from studies on phosphonamide inhibitors of Neutral Endopeptidase. tandfonline.com

Analytical and Spectroscopic Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of propylphosphonic dichloride, providing insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. In the case of this compound, ³¹P NMR is particularly informative. The phosphorus-31 nucleus provides a distinct signal whose chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For phosphonic dichlorides, the ³¹P NMR signal typically appears in the range of δ 20–30 ppm. This characteristic chemical shift is instrumental in confirming the presence of the dichlorophosphoryl group and distinguishing this compound from other structurally similar organophosphorus compounds.

In addition to ³¹P NMR, ¹H and ¹³C NMR spectroscopy provide complementary structural information, confirming the presence and connectivity of the propyl group.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ for this compound is observed at an m/z of approximately 164.95, confirming its elemental composition. The fragmentation pattern can further aid in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for monitoring the progress of reactions involving this compound. By analyzing aliquots of the reaction mixture over time, researchers can track the disappearance of starting materials and the formation of this compound, allowing for the optimization of reaction conditions such as temperature and reaction time. GC-MS is also highly effective for identifying and quantifying impurities and byproducts in the final product.

| Technique | Application in this compound Research | Key Findings |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Molecular ion peak [M]⁺ at m/z ~164.95. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Reaction monitoring, product analysis, and impurity profiling. | Enables tracking of reactant consumption and product formation for reaction optimization. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include those for the P=O (phosphoryl) and P-Cl (phosphorus-chlorine) bonds. The absence of bands associated with starting materials, such as the O-H stretch of a phosphonic acid precursor, can be used to assess the purity of the final product. Fourier-transform infrared spectroscopy (FTIR) is often employed to monitor the progress of the synthesis by tracking the disappearance of reactant peaks and the appearance of product peaks.

| Functional Group | **Characteristic IR Absorption Range (cm⁻¹) ** |

| P=O (Phosphoryl) | 1250 - 1300 |

| P-Cl (Phosphorus-Chlorine) | 450 - 600 |

| C-H (Alkyl) | 2850 - 2960 |

While this compound itself does not possess strong chromophores for direct UV-Visible detection, this technique can be employed indirectly to monitor reaction progress. mdpi.com For instance, if a reactant or a byproduct has a distinct UV-Vis absorption profile, changes in its concentration can be tracked over time. This method is particularly useful in kinetic studies where the rate of disappearance of a UV-active starting material can be correlated with the formation of the product. mdpi.com

Chromatographic Separation Techniques (e.g., HPLC) for Purity and Impurity Profiling in Research Samples

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, quantification, and purification of non-volatile compounds. In the context of this compound research, HPLC is primarily used to assess the purity of the synthesized compound and to profile any impurities. By employing appropriate stationary and mobile phases, such as a phosphate (B84403)–perchlorate buffer, it is possible to separate this compound from starting materials, reagents, and side products. This allows for the accurate determination of purity, which is often required to be ≥98% for research applications.

Integration of Advanced Analytical Platforms in this compound Research

Modern research into this compound and related compounds benefits from the integration of multiple advanced analytical platforms. Combining data from spectroscopic techniques like NMR and MS provides a more complete picture of molecular structure and composition. The coupling of chromatographic separation with spectroscopic detection, as seen in GC-MS and LC-MS, allows for the simultaneous separation and identification of components in complex mixtures.

Furthermore, the development of derivatization techniques followed by GC-MS analysis has proven effective for the screening of various chlorides, including phosphorus-containing compounds. rsc.org These integrated approaches enhance the accuracy and efficiency of analysis, enabling more detailed investigations into reaction mechanisms, kinetics, and the identification of trace-level impurities. The use of such multi-faceted analytical strategies is essential for ensuring the quality and reliability of research involving this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations offer profound insights into the molecular structure and inherent reactivity of propylphosphonic dichloride. Through methods like Density Functional Theory (DFT), a detailed understanding of the molecule's electronic properties can be achieved. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

The optimized geometry of this compound reveals a tetrahedral arrangement around the central phosphorus atom, bonded to an oxygen atom, a propyl group, and two chlorine atoms. The bond lengths and angles are influenced by the electronegativity and steric bulk of these substituents. For instance, the P=O bond is expected to be the shortest and strongest, indicative of its double bond character. The P-Cl bonds will be longer than the P-C bond, reflecting the larger atomic radius of chlorine and the nature of the single bonds.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's reactivity. The HOMO is likely to be localized on the oxygen and chlorine atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the phosphorus atom, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Reactivity descriptors derived from quantum chemical calculations, such as the electrostatic potential (ESP) map, further elucidate the reactive nature of this compound. The ESP map visually represents the charge distribution, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating areas susceptible to nucleophilic attack. For this compound, the oxygen atom will exhibit a strongly negative potential, while the phosphorus atom will show a significant positive potential, confirming it as the primary electrophilic center.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C3H7Cl2OP |

| Molecular Weight | 160.96 g/mol |

| Dipole Moment | Calculated Value |

| HOMO Energy | Calculated Value (eV) |

| LUMO Energy | Calculated Value (eV) |

Note: Specific calculated values for dipole moment and HOMO/LUMO energies would require performing actual quantum chemical calculations, which are beyond the scope of this generated article. The table serves as a representation of the type of data obtained from such studies.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the most probable reaction pathways, locate the transition states, and calculate the activation energies. This information is critical for understanding reaction kinetics and for optimizing reaction conditions.

A key reaction of this compound is its hydrolysis to form propylphosphonic acid and hydrochloric acid. Computational studies can model this reaction by considering the stepwise approach of water molecules. The mechanism likely involves the nucleophilic attack of a water molecule on the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate or transition state. Subsequent steps would involve the departure of a chloride ion and proton transfers, potentially assisted by other water molecules acting as catalysts.

The transition state for the initial nucleophilic attack can be characterized by its geometry and vibrational frequencies. In the transition state, the P-Cl bond being broken and the P-O bond being formed are elongated and shortened, respectively, compared to the reactant and product. The calculation of the imaginary frequency corresponding to the reaction coordinate confirms the structure as a true transition state. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Similar computational models can be applied to study the reactions of this compound with other nucleophiles, such as alcohols to form phosphonic esters or amines to form phosphonamides. These studies can help in predicting the regioselectivity and stereoselectivity of these reactions and in understanding the influence of different nucleophiles on the reaction mechanism and kinetics.

Table 2: Representative Calculated Activation Energies for Reactions of this compound

| Reaction | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydrolysis | H2O | Water | Calculated Value |

| Alcoholysis | CH3OH | Methanol | Calculated Value |

Note: The values in this table are illustrative and would need to be determined through specific computational modeling of each reaction.

Structure-Property Relationship Studies in Derivative Design

Computational chemistry plays a crucial role in the rational design of derivatives of this compound with desired properties. By systematically modifying the structure of the parent molecule and calculating the resulting changes in its electronic and physical properties, it is possible to establish quantitative structure-property relationships (QSPR). These relationships can then guide the synthesis of new compounds with enhanced performance for specific applications.

For example, in the design of novel flame retardants, one might computationally screen a library of virtual derivatives of this compound. The key properties of interest would be related to their thermal stability and their ability to interfere with the combustion process. By varying the alkyl chain length or by replacing the chlorine atoms with other functional groups (e.g., fluorine, alkoxy groups), one can study the effect of these modifications on properties such as bond dissociation energies and reactivity towards radicals involved in combustion.

In the context of designing new ligands for catalysis or new building blocks for materials science, computational studies can predict how structural changes affect properties like steric hindrance, coordination ability, and intermolecular interactions. For instance, modifying the propyl group to a bulkier alkyl group would increase steric hindrance around the phosphorus center, which could be beneficial for creating specific catalytic pockets. Replacing the chlorine atoms with more electron-donating or electron-withdrawing groups would modulate the electronic properties of the phosphorus center, thereby tuning its reactivity and binding affinity.

These computational structure-property relationship studies enable a more targeted and efficient approach to derivative design, reducing the need for extensive trial-and-error synthesis and testing. By providing a theoretical framework for understanding how molecular structure dictates function, computational modeling accelerates the discovery and development of new organophosphorus compounds.

Environmental Research Implications and Methodologies

Research on Environmental Fate and Degradation Pathways of Propylphosphonic Acid Derivatives

Organophosphorus compounds, including derivatives of propylphosphonic acid, can enter the environment through various channels, such as industrial discharge and agricultural runoff researchgate.net. Their fate is governed by several chemical and biological processes, with hydrolysis and microbial degradation being the most significant pathways. oup.comoup.com

Hydrolysis: Propylphosphonic dichloride itself is highly reactive with water and is expected to hydrolyze rapidly in the environment. The primary degradation products of organophosphorus compounds through hydrolysis are often less toxic than the parent compound. oup.com For instance, the hydrolysis of phosphonic acid esters can be influenced by factors such as pH. acs.org The principal reactions involved in the breakdown of these compounds are hydrolysis, oxidation, and dealkylation. oup.comoup.com The hydrolysis of the P-O-alkyl and P-O-aryl bonds is considered a key detoxification step. oup.comoup.com

Biodegradation: Microorganisms play a vital role in the complete breakdown of organophosphorus compounds in soil and water systems. nih.gov Several bacterial and some fungal species have been isolated that can degrade a wide range of these compounds. oup.comnih.gov These microorganisms can utilize the compounds as a source of phosphorus or carbon, leading to their mineralization. nih.gov The initial step in the microbial degradation of many organophosphorus compounds is catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase. oup.comoup.com Biodegradation is considered an efficient and environmentally compatible method for decontaminating polluted ecosystems. oup.combiotechrep.ir

The general degradation pathway for organophosphorus compounds often involves the breaking of ester bonds, leading to the formation of corresponding acids and alcohols, which are typically less toxic. oup.com

Environmental Persistence: While some organophosphorus compounds can be readily degraded, the persistence of their degradation products can be a concern. The rate of degradation is influenced by environmental conditions such as temperature, pH, and the presence of specific microbial populations. biotechrep.irnih.gov For example, some pesticides have the ability to be hydrolyzed in alkaline water and soil. biotechrep.ir

Analytical Methodologies for Detection in Environmental Research Samples

Accurate detection and quantification of propylphosphonic acid derivatives in environmental samples are essential for monitoring their presence and understanding their environmental fate. Various analytical techniques are employed for this purpose, with chromatographic methods being the most common.

Sample Preparation: Before analysis, environmental samples such as soil and water require preparation to extract and concentrate the analytes and remove interfering substances. mdpi.com Common sample preparation techniques include:

Solid-Phase Extraction (SPE): Widely used for aqueous samples to isolate and concentrate organophosphorus compounds. mdpi.comeurofins.com

Liquid-Liquid Extraction (LLE): Another common method for extracting analytes from water samples.

Soil Extraction: For soil samples, various extraction methods are used, which may involve shaking the sample with a suitable solvent. cdc.gov Soil samples are typically dried, ground, and sieved before extraction to ensure homogeneity. wisc.edu

Analytical Techniques: The primary instrumental methods for the analysis of organophosphorus compounds are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). researchgate.netdrawellanalytical.comscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds. researchgate.netcromlab-instruments.es Different detectors can be used with GC, including Flame Photometric Detection (FPD) and Nitrogen-Phosphorus Detection (NPD), which are highly selective for phosphorus-containing compounds. researchgate.net Mass spectrometry provides definitive identification and quantification. drawellanalytical.comcromlab-instruments.es

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly suitable for polar, non-volatile, and thermally labile compounds that are not amenable to GC analysis. acs.orgacs.orgnih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex matrices. acs.orgnih.govnih.gov

Below is an interactive table summarizing the common analytical methodologies.

| Analytical Technique | Detector | Sample Type | Key Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD) | Water, Soil, Air | High resolution, suitable for volatile compounds, established methods available. researchgate.netdrawellanalytical.comcromlab-instruments.es |

| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS), UV Detector | Water, Soil, Biota | Suitable for polar and non-volatile compounds, high sensitivity and selectivity with MS/MS. acs.orgnih.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Propylphosphonic Dichloride Derivatives for Specific Research Applications

This compound serves as a foundational building block for a wide array of organophosphorus compounds, and a primary area of ongoing research is the synthesis of novel derivatives with tailored properties for specific, high-value applications. Its electrophilic phosphorus center readily reacts with various nucleophiles, enabling the creation of diverse molecular architectures.

A significant portion of this research focuses on derivatives that can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com For instance, the development of novel phosphonate (B1237965) esters and phosphoramidates derived from this compound is being explored for their potential biological activity. Research into heteroaryl phosphonicdiamide derivatives, for example, has been undertaken to explore their potential as anti-hyperglycemic agents for managing type 2 diabetes. researchgate.net

One of the most prominent derivatives is 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide, widely known as T3P®. This cyclic anhydride (B1165640), synthesized from this compound, is a highly efficient coupling and dehydrating agent. While its primary use is in amide bond formation for peptide synthesis, research is expanding its application to the synthesis of complex heterocyclic systems and other fine chemicals. researchgate.net For example, T3P® has been successfully used to catalyze the one-pot, three-component Strecker reaction to produce α-aminonitriles, which are crucial precursors for amino acids and various nitrogen-containing heterocycles. rhhz.net

Future work in this area will likely focus on creating derivatives with enhanced selectivity, stability, and functionality. This includes the design of chiral phosphonates for asymmetric synthesis and the development of polymeric materials incorporating the propylphosphonic moiety to create novel flame retardants or functional polymers. cymitquimica.com

| Derivative Class | Precursor | Key Application Areas | Research Focus |

| Phosphonate Esters | This compound | Pharmaceutical Intermediates, Agrochemicals | Enhanced biological activity, Chiral variants |

| Phosphoramidates | This compound | Medicinal Chemistry | Novel therapeutic agents |

| Propylphosphonic Anhydride (T3P®) | This compound | Peptide Synthesis, Dehydration Reactions, Heterocycle Synthesis | Broader substrate scope, Application in complex molecule synthesis |

| Heterocyclic Systems | This compound | Materials Science, Medicinal Chemistry | Synthesis of dioxaphosphocin oxides and other complex structures |

Innovations in Green Chemical Synthesis and Sustainable Applications

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. Research related to this compound and its derivatives reflects this trend, with a significant emphasis on "green chemistry" principles.

A major success story in this area is the application of its derivative, T3P®. T3P® is considered a green reagent for several reasons. It exhibits low toxicity and its primary byproduct, propylphosphonic acid, is water-soluble and can be easily removed through aqueous work-up, which simplifies product purification and reduces the need for organic solvents. rsc.orgnbinno.com This contrasts with many other coupling reagents whose byproducts are often difficult to remove and may be toxic. researchgate.net Research continues to explore the use of T3P® in greener solvent systems and its application in continuous flow processes to further enhance its sustainability profile. rsc.orgimperial.ac.uk

Innovations are also being sought for the synthesis of this compound itself. While traditional methods may involve harsh chlorinating agents, research into greener synthetic routes for analogous compounds offers a roadmap for future improvements. For example, the development of an environmentally friendly synthesis for phenylphosphonic dichloride using a recyclable Lewis acid ionic liquid catalyst eliminates the need for a complexing agent and significantly reduces waste. google.com Applying similar catalytic, solvent-free, or waste-minimizing principles to the industrial production of this compound is a key future research direction. This could involve using solid-supported catalysts or developing processes that maximize atom economy.

| Green Chemistry Aspect | Innovation Area | Benefit |

| Reagent/Product | Use of T3P® (derivative) | Low toxicity, water-soluble byproducts, easy work-up. rsc.orgnbinno.com |

| Synthesis | Catalytic Routes (by analogy) | Reduced catalyst loading, catalyst recyclability, elimination of waste-producing steps. google.com |

| Process | T3P® in Green Solvents | Reduced environmental impact from solvents. imperial.ac.uk |

| Waste Reduction | Aqueous Work-up for T3P® Reactions | Minimized organic waste streams, simplified purification. rsc.org |

Advanced Mechanistic Investigations and Reaction Engineering

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and controlling selectivity. For this compound and its derivatives, advanced mechanistic studies are an active area of research. The reactivity of the P-Cl bonds in this compound is central to its synthetic utility, and detailed kinetic and computational studies can elucidate the precise pathways of its reactions with various nucleophiles.

Mechanistic studies on analogous compounds, such as dichlorophenylphosphine, have shown that factors like solvent polarity, light, and the presence of atmospheric oxygen and water can significantly influence reaction outcomes and product distribution. researchgate.net Similar detailed investigations into the reactions of this compound are needed to allow for precise control over its transformations.

For its key derivative, T3P®, mechanistic understanding is also advancing. Studies on its role in amide bond formation have detailed the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine. rxweb-prd.com Furthermore, research into the degradation pathways of T3P® byproducts is critical for reaction engineering and process optimization. For example, the pH-dependent hydrolysis of T3P-related byproducts has been studied to develop effective work-up procedures that ensure their complete removal from the final product. acs.org

Reaction engineering efforts focus on translating this mechanistic understanding into practical, scalable processes. This involves optimizing parameters such as temperature, reagent stoichiometry, and addition rates. For instance, in difficult coupling reactions where other reagents have failed, T3P® has been shown to be highly effective when optimal reaction conditions are employed. rxweb-prd.com Future research will likely involve the use of in-situ reaction monitoring techniques (e.g., FTIR or NMR) and kinetic modeling to gain real-time insight and achieve superior control over reactions involving this compound and its derivatives.

| Research Area | Focus | Significance |

| Kinetic Studies | Rate and order of reactions with nucleophiles | Predicts reaction behavior and helps optimize conditions. |

| Computational Modeling | Transition state analysis, reaction energy profiles | Provides insight into reaction pathways and selectivity. |

| Byproduct Analysis | Identification and degradation pathways of T3P® residues | Informs the design of efficient and scalable purification processes. acs.org |

| Process Optimization | Effect of solvent, temperature, and stoichiometry | Maximizes yield, purity, and process efficiency. rxweb-prd.com |

Cross-Disciplinary Research Opportunities

The versatility of this compound and its derivatives creates numerous opportunities for cross-disciplinary research, bridging organic chemistry with materials science, medicine, and polymer chemistry.

Materials Science: Organophosphorus compounds are widely used as flame retardants. cymitquimica.com this compound can serve as a monomer or a modifying agent for polymers to impart flame-retardant properties. Research in this area involves synthesizing novel phosphorus-containing polymers and composites and evaluating their thermal stability and fire resistance.

Medicinal Chemistry and Pharmacology: The synthesis of biologically active molecules is a major application. The use of T3P® in peptide synthesis is a direct contribution to drug discovery, enabling the efficient construction of peptide-based therapeutics. imperial.ac.uk Furthermore, this compound is a precursor for synthesizing novel heterocyclic compounds and phosphonates that can be screened for a wide range of biological activities, including as enzyme inhibitors or receptor antagonists. sigmaaldrich.com The development of phosphonicdiamide derivatives as potential anti-hyperglycemic agents highlights the potential in this field. researchgate.net

Polymer Chemistry: Beyond flame retardants, there are opportunities to incorporate the this compound moiety into polymer backbones to create new materials with unique properties. By analogy with other phosphorus-containing monomers, this could lead to polymers with interesting adhesive, thermal, or optical properties. Research into polyphosphazenes, which have an inorganic phosphorus-nitrogen backbone, showcases the potential for creating novel inorganic-organic hybrid polymers. core.ac.uk

Nanoscience: Self-assembling peptides are used as building blocks for creating novel nanostructures. rsc.org As T3P® is a key enabling reagent for efficient peptide synthesis, it plays an indirect but crucial role in advancing this area of nanoscience by facilitating the creation of the core molecular components. rsc.orgrsc.org

| Discipline | Research Opportunity | Example Application |

| Materials Science | Development of phosphorus-containing flame retardants. | Incorporating propylphosphonic groups into polymers to enhance fire safety. cymitquimica.com |

| Medicinal Chemistry | Synthesis of novel bioactive compounds. | Using T3P® for peptide drug synthesis; creating phosphonate derivatives as enzyme inhibitors. researchgate.netsigmaaldrich.com |

| Polymer Chemistry | Creation of novel functional polymers. | Using this compound as a monomer for specialty polymers. core.ac.uk |

| Nanoscience | Facilitating the synthesis of peptide building blocks. | Enabling the efficient production of amphiphilic peptides for self-assembling nanomaterials. rsc.org |

| Catalysis | Synthesis of organophosphorus ligands. | Creating novel ligands for transition-metal-catalyzed reactions (by analogy). researchgate.net |

Q & A

Q. What are the primary synthetic routes for propylphosphonic dichloride, and how can reaction efficiency be quantified?

this compound is commonly synthesized via chlorination of propylphosphonic acid derivatives using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). A methodological approach involves monitoring the reaction by FTIR or GC-MS to track the disappearance of starting materials and quantify yields . Reaction efficiency can be optimized by adjusting stoichiometric ratios (e.g., 2.5 eq PCl₅ to 1.3 eq POCl₃) and reaction time .

Q. How can researchers distinguish this compound from structurally similar organophosphorus compounds?

Analytical techniques such as ³¹P NMR spectroscopy (δ ~20–30 ppm for dichlorides) and mass spectrometry (m/z 164.95 for [M]⁺) are critical. Chromatographic methods (e.g., HPLC with phosphate–perchlorate buffer mobile phases) can resolve impurities and confirm purity ≥98% .

Q. What are the key applications of this compound in polymer chemistry?

It serves as a monomer in vapor–liquid interfacial polycondensation with diols (e.g., bisphenol A) to synthesize polyphosphonates. The reaction requires precise control of base concentration (e.g., NaOH) to neutralize HCl byproducts and maintain interfacial pH .

Advanced Research Questions

Q. How do reaction parameters (temperature, molar ratio, time) influence polyphosphonate yield and viscosity during polycondensation?

A central composite rotatable experimental design (CCRD) can model these interactions. For example:

- Temperature : 25–50°C (higher temperatures accelerate reaction but risk side reactions).

- Molar ratio (dichloride:diol) : 1:1 to 1:1.2 (excess diol improves yield).

- Base concentration : 0.1–0.5 M NaOH (optimizes HCl neutralization). Multivariate analysis reveals that temperature and base concentration have the strongest correlation with inherent viscosity (η ≈ 0.5–1.2 dL/g) .

Q. What analytical strategies resolve contradictions in reported stability data for this compound under environmental stressors?

Conflicting stability data (e.g., hydrolysis rates) may arise from humidity, UV exposure, or temperature variations. A standardized protocol includes:

- Humidity chambers : Test hydrolysis at 30–90% RH (25°C).

- UV irradiation : Use λ = 254–365 nm to simulate sunlight.

- GC-MS/Fourier-transform infrared (FTIR) : Monitor degradation products like propylphosphonic acid .

Q. How can researchers mitigate side reactions during dichloride synthesis?

Common side reactions include partial chlorination or oxidation. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.